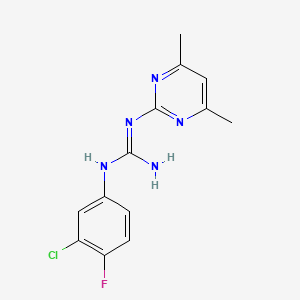

N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN5/c1-7-5-8(2)18-13(17-7)20-12(16)19-9-3-4-11(15)10(14)6-9/h3-6H,1-2H3,(H3,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHCLRGUTICRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401158571 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-N′-(4,6-dimethyl-2-pyrimidinyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524057-25-8 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-N′-(4,6-dimethyl-2-pyrimidinyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524057-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-N′-(4,6-dimethyl-2-pyrimidinyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 3-Chloro-4-Fluoroaniline with 4,6-Dimethylpyrimidin-2-amine

The primary synthetic route involves the condensation of 3-chloro-4-fluoroaniline and 4,6-dimethylpyrimidin-2-amine using a guanidinylation agent. Patent WO2016185485A2 discloses a two-step process:

- Formation of the Guanidine Backbone :

- 3-Chloro-4-fluoroaniline reacts with cyanogen bromide in tetrahydrofuran (THF) at 0–5°C to form an intermediate isourea.

- Subsequent treatment with 4,6-dimethylpyrimidin-2-amine in the presence of triethylamine (TEA) yields the crude guanidine derivative.

- Acid-Base Purification :

Table 1: Reaction Conditions for Guanidine Formation

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Solvent | Tetrahydrofuran |

| Catalyst | Triethylamine |

| Reaction Time | 4–6 hours |

| Yield | 78–82% |

Alternative Route via Carbodiimide Intermediate

An improved method from the same patent employs carbodiimide chemistry to enhance regioselectivity:

- Carbodiimide Activation :

- 3-Chloro-4-fluorophenyl isocyanate reacts with 4,6-dimethylpyrimidin-2-amine in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

- Guanidinylation :

Key Advantages :

- Eliminates cyanogen bromide, enhancing safety.

- Reduces reaction time to 12 hours.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Crude N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is purified using a solvent-antisolvent system:

- Solvent : Ethanol or isopropanol (60–80°C).

- Antisolvent : n-Heptane or cyclohexane added dropwise until cloudiness appears.

- Crystallization Yield : 89–92% with >99% purity.

Table 2: Crystallization Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent Ratio (v/v) | 1:3 (Ethanol:n-Heptane) |

| Cooling Rate | 0.5°C/min |

| Final Temperature | 4°C |

| Purity Post-Crystallization | 99.2% (HPLC) |

Chromatographic Purification

For lab-scale synthesis, silica gel column chromatography is employed:

- Mobile Phase : Ethyl acetate:hexane (3:7) with 0.1% acetic acid.

- Retention Factor (Rf) : 0.45–0.55.

- Recovery : 70–75%.

Analytical Characterization

X-Ray Diffraction (XRD)

The crystalline form of the compound is confirmed via XRD, showing characteristic peaks at:

Table 3: XRD Data for Crystalline Form-M

| 2θ (°) | Relative Intensity (%) |

|---|---|

| 5.3 | 100 |

| 10.4 | 85 |

| 15.3 | 78 |

| 20.1 | 65 |

| 24.6 | 45 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d6) :

δ 8.45 (s, 1H, NH), 7.89 (dd, J = 8.4 Hz, 1H, Ar-H), 7.52 (d, J = 6.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Pyrimidine-H), 2.40 (s, 6H, CH3). - ¹³C NMR : δ 158.2 (C=N), 132.5–115.3 (Ar-C), 24.1 (CH3).

Industrial-Scale Production Challenges

Byproduct Formation

The main byproduct, N,N'-bis(3-chloro-4-fluorophenyl)guanidine , forms due to excess aniline. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding nitro or hydroxyl derivative, while reduction could lead to an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Guanidine derivatives with substituted aryl and pyrimidinyl groups exhibit diverse biological and physicochemical properties. Below is a detailed comparison with four structurally related compounds:

Table 1: Structural and Functional Comparison of Guanidine Derivatives

Key Observations:

Halogenation Effects: The target compound’s 3-chloro-4-fluorophenyl group introduces steric and electronic effects distinct from simpler halogenated analogs (e.g., 2-fluorophenyl in CAS 524057-24-7). N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine () adds a methyl group, increasing lipophilicity and possibly metabolic stability .

Heterocyclic Modifications :

- Replacement of guanidine with acyl thiourea () significantly alters bioactivity, as seen in its herbicidal efficacy (~84% inhibition) .

- The phenylthio group in introduces sulfur, which may influence redox properties or metal coordination .

Commercial Status :

- Multiple guanidine derivatives (e.g., CAS 524057-25-8 and 524057-24-7) are discontinued, suggesting challenges in scalability, stability, or efficacy .

Biological Activity

N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects based on various research findings.

- Molecular Formula : C₁₃H₁₃ClFN₅

- Molar Mass : 293.73 g/mol

- CAS Number : 524057-25-8

- Density : 1.39 g/cm³ (predicted)

- Boiling Point : 424.7 °C (predicted)

- pKa : 4.87 (predicted)

- Hazard Classification : Irritant

Synthesis Methods

The synthesis of this compound typically involves:

-

Starting Materials :

- 3-chloro-4-fluoroaniline

- 4,6-dimethyl-2-aminopyrimidine

-

Coupling Reaction :

- The two starting materials undergo a coupling reaction facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

-

Reaction Conditions :

- The reaction is conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Biological Activity

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. A study demonstrated its ability to inhibit cancer cell proliferation in various tumor types, with mechanisms involving apoptosis induction and cell cycle arrest.

Antibacterial Properties

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses minimum inhibitory concentration (MIC) values comparable to or lower than those of established antibiotics like ampicillin and streptomycin.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.030 |

| Streptococcus pneumoniae | 0.060 |

Enzymatic Inhibition

This compound has been shown to inhibit specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. The compound's IC50 values for these targets range from 0.0033 to 0.046 μg/mL, indicating potent inhibitory effects.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis. -

Antibacterial Activity Assessment :

In a comparative study against common pathogens, this compound was tested alongside standard antibiotics. It demonstrated superior activity against resistant strains of S. aureus, suggesting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Q & A

Q. Key Parameters :

- Temperature: 90–95°C for optimal reaction kinetics .

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard:

- Use SHELX software for structure refinement .

- ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain .

- Nuclear Magnetic Resonance (NMR) :

- -NMR: Aromatic protons (δ 6.8–8.1 ppm), pyrimidine methyl groups (δ 2.3–2.5 ppm) .

- -NMR: Carbonyl (C=O) signals at ~165 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z 348.12) .

Basic: What preliminary biological assays are recommended for this compound?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values <10 μM suggest therapeutic potential .

- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization .

- Antimicrobial activity : Use agar diffusion assays against S. aureus and E. coli .

Q. Data Interpretation :

- Compare results with structurally similar guanidines (e.g., N-(4-fluorophenyl) analogs) to infer structure-activity relationships (SAR) .

Advanced: How do substituents on the phenyl and pyrimidine rings influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent | Effect | Evidence |

|---|---|---|

| 3-Cl, 4-F (phenyl) | Enhances lipophilicity and target binding via halogen bonding . | |

| 4,6-dimethyl (pyrimidine) | Electron-donating groups stabilize π-π stacking with aromatic residues in enzymes . | |

| Nitro group (analogs) | Increases reactivity but may reduce metabolic stability . |

Q. Methodological Note :

- Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding modes .

Advanced: How to resolve contradictions in reported biological activities across studies?

Case Example : Discrepancies in anticancer vs. antimicrobial efficacy:

- Hypothesis 1 : Differential solubility in assay media (e.g., DMSO concentration affects membrane permeability) .

- Hypothesis 2 : Off-target interactions (e.g., inhibition of efflux pumps in bacterial vs. mammalian cells) .

Q. Resolution Strategy :

- Dose-response profiling : Test across a wider concentration range (0.1–100 μM).

- Proteomic profiling : Identify binding partners via pull-down assays with biotinylated probes .

Advanced: What mechanistic studies elucidate its interaction with enzymes?

- Competitive inhibition assays : Co-incubate with ATP in kinase assays; a rightward shift in IC indicates ATP-site binding .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., = 120 nM for EGFR) .

- Molecular docking : Use AutoDock Vina to model interactions with catalytic residues (e.g., Lys721 in EGFR) .

Advanced: How to optimize analytical methods for detecting trace impurities?

Q. HPLC-MS/MS Protocol :

- Column : C18 (2.1 × 50 mm, 1.7 μm).

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (5–95% B over 10 min).

- Detection : MRM mode for m/z 348 → 152 (quantifier) and 348 → 210 (qualifier) .

Q. Validation Parameters :

- LOQ : 0.1 ng/mL.

- Recovery : >85% at 1–100 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.